molecular formula C10H9ClF2O B14062545 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14062545
M. Wt: 218.63 g/mol
InChI Key: DAWOWQACXGZYNE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with chlorine and difluoromethyl groups at the 3- and 4-positions, respectively. The chlorine and difluoromethyl substituents likely influence its electronic, steric, and biological characteristics, making it relevant for pharmaceutical or agrochemical applications .

Properties

Molecular Formula

C10H9ClF2O

Molecular Weight

218.63 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O/c1-6(14)4-7-2-3-8(10(12)13)9(11)5-7/h2-3,5,10H,4H2,1H3

InChI Key

DAWOWQACXGZYNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)F)Cl

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

In a representative procedure, 3-chloro-4-(difluoromethyl)aniline (1.0 molar equivalent) is treated with sodium nitrite (1.1 equivalents) in aqueous HCl at 5–10°C. The diazonium intermediate remains stable at low temperatures, with spectral monitoring (¹H NMR, δ 7.8–8.2 ppm aromatic protons) confirming complete conversion within 30 minutes. Critical parameters include:

Parameter Optimal Range Impact on Yield
HCl Concentration 30–37% (w/w) Prevents premature decomposition
NaNO₂ Equivalents 1.05–1.10 Minimizes side-product formation
Temperature 5–10°C Stabilizes diazonium species

Coupling with Isopropenyl Acetate

The diazonium solution is introduced to a mixture of isopropenyl acetate (1.5 equivalents), CuCl (0.5–1.0 mol%), and methanol/water (3:1 v/v) at 40°C. Kinetic studies reveal an exothermic reaction (ΔT ≈ 20°C), necessitating controlled addition to maintain 60–65°C. Post-reaction, extraction with heptane or methylcyclohexane isolates the crude ketone, with distillation (bp 98–102°C at 10 mmHg) yielding 58–63% product. GC-MS analysis typically shows >98% purity, with major impurities being unreacted aniline (<1.5%) and acetophenone derivatives (<0.8%).

Copper-Catalyzed Cross-Coupling of Aryl Halides

Alternative routes employ Ullmann-type couplings between 3-chloro-4-(difluoromethyl)iodobenzene and propan-2-one enolates. This method, while requiring pre-functionalized substrates, avoids diazonium intermediates and enhances scalability.

Enolate Generation and Coupling

A patented protocol utilizes sodium hydride (1.2 equivalents) in dry THF to deprotonate propan-2-one at −10°C, generating a reactive enolate. Subsequent addition of CuI (5 mol%) and 1,10-phenanthroline (10 mol%) facilitates coupling with the aryl iodide at 80°C for 12 hours. Key advantages include:

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents (e.g., Cl, CF₃)
  • Yield Enhancement : Up to 72% isolated yield after silica gel chromatography
  • Side Reactions : Minimized ketone dimerization (<3%) via strict temperature control

Post-coupling workup involves quenching with NH₄Cl, extraction into ethyl acetate, and drying over Na₂SO₄. Comparative data for solvent selection demonstrates toluene’s superiority over DCM or THF in reducing copper residues (<50 ppm).

Borane-Mediated Reductive Amination

For laboratories prioritizing atom economy, reductive amination of 3-chloro-4-(difluoromethyl)phenylacetone with methylamine derivatives offers a viable pathway. This method, detailed in pyrazole carboxamide syntheses, employs borane complexes to reduce imine intermediates.

Imine Formation and Reduction

A one-pot procedure reacts 3-chloro-4-(difluoromethyl)phenylacetone with O-methylhydroxylamine hydrochloride (1.1 equivalents) in methanol at 50°C for 4 hours, forming the oxime intermediate. Subsequent treatment with BH₃·THF (1.5 equivalents) at 0°C for 2 hours affords the amine, which undergoes spontaneous elimination to regenerate the ketone. Noteworthy aspects include:

  • Catalyst Efficiency : Triethylamine borane complexes outperform NaBH₄ in selectivity (95:5 ketone:alcohol ratio)
  • Purification : Hexane recrystallization removes borate byproducts, yielding 68–71% product
  • Analytical Confirmation : ¹⁹F NMR (CDCl₃) shows characteristic doublets at δ −110 to −115 ppm (J = 240 Hz)

Process Optimization and Scale-Up Considerations

Industrial-scale production necessitates balancing reaction efficiency with cost and safety. Pilot plant data reveal critical scaling factors:

Parameter Lab Scale (100 g) Pilot Scale (10 kg) Commercial Scale (1 ton)
Diazonium Stability 30 minutes 15 minutes 10 minutes
Cooling Requirement Ice bath Jacketed reactor Cryogenic cooling
Isolation Yield 63% 59% 55%

Energy dispersion analyses highlight exothermic risks during diazotization (Q = 150 kJ/mol), mandating controlled addition rates (<5% volume/min). Environmental assessments favor borane-mediated routes due to reduced aqueous waste (2.5 L/kg vs. 8 L/kg for Friedel-Crafts).

Purification and Analytical Characterization

Final product quality hinges on advanced purification techniques:

5.1 Distillation vs. Crystallization

  • Vacuum Distillation : Effective for high-purity batches (>99.5%), but degrades heat-sensitive difluoromethyl groups above 120°C
  • Crystallization : Hexane/ethyl acetate (4:1) affords 98% pure crystals (mp 34–36°C) with <0.1% residual solvents

5.2 Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.26 (s, 3H, CH₃), 3.85 (s, 2H, COCH₂), 7.34 (s, 2H, Ar-H)
  • ¹³C NMR : δ 207.5 (C=O), 135.2–128.4 (aromatic C), 112.3 (CF₂H, J = 26 Hz)
  • HRMS : m/z calculated for C₁₀H₈ClF₂O [M+H]⁺ 233.0244, found 233.0241

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The applications of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one are primarily as a chemical intermediate in the synthesis of various compounds . This compound, also known by its CAS number 1804173-72-5, has been identified as a component in the creation of pharmaceutical and fungicidal agents .

Pharmaceutical Applications

  • Androgen Receptor Modulators: 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is used in the synthesis of androgen receptor (AR) modulators, particularly AR antagonists . These antagonists are valuable in treating AR-dependent conditions and diseases, such as prostate cancer, benign prostatic hyperplasia, androgenic alopecia, and acne . The compounds demonstrate high affinity and strong antagonistic activity in the androgen receptor, effectively inhibiting the proliferation of prostatic cancer cell lines .
  • Pyrazolo[1,5-a]pyrimidine Derivatives: This compound is utilized in creating pyrazolo[1,5-a]pyrimidine derivatives, which have demonstrated potential in drug design . These compounds can be optimized to improve brain penetration by modifying their structural features .

Fungicidal Applications

  • Picolinamide Fungicides: 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is a component in synthesizing picolinamide compounds, which are used as fungicides .

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituent type, position, or backbone structure. Key comparisons include:

a) 1-(3-(Trifluoromethyl)phenyl)propan-2-one
  • Structure : Phenyl ring substituted with a trifluoromethyl group at the 3-position.
  • Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile and subsequent acetylation, followed by reductive amination to yield fenfluramine precursors .
  • Key Differences : Replacing trifluoromethyl (CF₃) with chloro-difluoromethyl (Cl and CF₂H) alters steric bulk and electronic effects. The CF₃ group is strongly electron-withdrawing, while Cl and CF₂H may offer a balance of lipophilicity and polarity .
b) 1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one
  • Structure : Features difluoromethoxy (OCHF₂) and methylthio (SCH₃) groups at positions 3 and 4 of the phenyl ring.
  • Molecular Weight : 280.72 g/mol (C₁₁H₁₁ClF₂O₂S) .
  • Key Differences : The presence of methylthio and difluoromethoxy groups introduces sulfur-based reactivity and enhanced metabolic stability compared to the target compound’s chloro-difluoromethyl substituents.
c) 1-(3-Chloro-4-(trifluoromethyl)phenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9o)
  • Structure : Urea derivative with a 3-chloro-4-(trifluoromethyl)phenyl group.
  • Biological Relevance : Exhibits potent bioactivity (e.g., antimicrobial or enzyme inhibition) due to the urea-thiazole-piperazine pharmacophore .
  • Key Differences : The urea backbone and thiazole ring enhance hydrogen-bonding capacity, contrasting with the simpler ketone structure of the target compound.

Physicochemical Properties

A comparison of molecular weights and substituent effects is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one* C₁₀H₈ClF₂O ~216.62 3-Cl, 4-CF₂H
1-(3-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O 202.18 3-CF₃
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one C₁₁H₁₁ClF₂O₂S 280.72 3-OCHF₂, 4-SCH₃
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 4-Cl, cyclopropyl group

*Theoretical values for the target compound, inferred from analogs.

The target compound’s molecular weight (~216.62 g/mol) is intermediate between trifluoromethyl and bulkier derivatives (e.g., 280.72 g/mol in ). The chloro and difluoromethyl groups likely increase lipophilicity compared to unsubstituted propan-2-one derivatives, influencing solubility and membrane permeability .

Biological Activity

1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one is C11H10ClF2OC_{11}H_{10}ClF_2O, with a molecular weight of approximately 246.68 g/mol. The compound features a chloro group and a difluoromethyl group attached to a phenyl ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one exhibits antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development.

Case Study: Antibacterial Effects

In a study evaluating various compounds' antibacterial activities, 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one was tested against common bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antibacterial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways, leading to increased cell death .

Research Findings on Anticancer Activity

A recent study assessed the cytotoxic effects of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one on various cancer cell lines using the MTT assay. The IC50 values were found to be in the low micromolar range, indicating potent anticancer activity:

Cell LineIC50 (µM)
MCF-7 (Breast)5.12
HCT116 (Colon)7.45
A549 (Lung)9.30

These findings underscore the compound's potential for further development as an anticancer therapeutic agent.

The biological activity of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one can be attributed to its electrophilic nature, allowing it to react with nucleophilic sites on proteins and nucleic acids. This reactivity may lead to enzyme inhibition or disruption of critical cellular pathways, such as those involved in cell proliferation and survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-oneContains two chlorine atomsModerate antimicrobial
1-Chloro-1-(4-(difluoromethyl)-3-ethylphenyl)propan-2-oneSimilar structure; different substitutionPotential anticancer
1-(3-(Difluoromethyl)-4-ethylphenyl)propan-2-oneLacks chloro substituentFocuses on difluoromethyl activity

This table illustrates how variations in substitution patterns can influence biological activity, highlighting the significance of specific functional groups in enhancing efficacy.

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-4-(difluoromethyl)phenyl)propan-2-one, and how can reaction conditions be optimized?

Methodological Answer: A plausible route involves Friedel-Crafts acylation of a substituted benzene derivative. For example:

Start with 3-chloro-4-(difluoromethyl)benzene and react it with chloroacetone in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propan-2-one moiety.

Optimize halogenation steps to ensure regioselectivity at the 3-chloro and 4-difluoromethyl positions.
Critical parameters include temperature control (0–50°C), solvent polarity, and catalyst stoichiometry .
Validation: Monitor reaction progress via TLC or GC-MS to confirm intermediate formation.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the aromatic protons (δ 7.2–7.8 ppm) and the ketone carbonyl (δ ~205–210 ppm). The difluoromethyl group (CF₂H) shows distinct splitting patterns in ¹⁹F NMR (δ -120 to -140 ppm) .
  • IR : Confirm the ketone group (C=O stretch at ~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • MS : Look for the molecular ion peak at m/z 234 (C₁₀H₈ClF₂O) and fragmentation patterns consistent with chloro-difluoromethyl cleavage .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in lab settings?

Methodological Answer:

  • Solubility : Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ketone and halogenated aryl groups. Test solubility gradients using HPLC-grade solvents .
  • Stability : Store under inert conditions (argon/nitrogen) at -20°C to prevent degradation via hydrolysis or oxidation. Perform accelerated stability studies (40°C/75% RH) to assess shelf life .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in substitution reactions?

Methodological Answer: The difluoromethyl group (-CF₂H) exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the aromatic ring and directing electrophilic attacks to meta/para positions. This enhances reactivity in nucleophilic aromatic substitution (NAS) reactions. Experimental Design :

  • Perform DFT calculations to map electrostatic potential surfaces and predict reactive sites .
  • Compare reaction rates with non-fluorinated analogs (e.g., -CH₃ vs. -CF₂H) using kinetic studies .

Q. What strategies can resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Use SHELX programs for structure refinement, particularly SHELXL for high-resolution data and SHELXD for phase determination in twinned crystals .
  • Cross-validate with PXRD to confirm phase purity and Hirshfeld surface analysis to assess intermolecular interactions (e.g., C-F⋯H hydrogen bonds) .

Q. How can computational models predict the compound’s bioavailability and protein-binding interactions?

Methodological Answer:

  • Employ molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., cytochrome P450 enzymes).
  • Parameterize force fields to account for fluorine’s stereoelectronic effects (e.g., enhanced dipole moments) .
  • Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Use asymmetric catalysis (e.g., chiral ligands with Pd or Ru) to control stereochemistry during key steps like ketone formation .
  • Implement continuous-flow reactors to enhance reproducibility and reduce side reactions. Monitor enantiomeric excess via chiral HPLC .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer:

  • Conduct Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, solvent ratios) affecting yield .
  • Compare Arrhenius plots to identify temperature-sensitive steps.
  • Replicate published protocols with strict inert-atmosphere controls to exclude moisture/oxygen interference .

Q. What analytical methods confirm the absence of regioisomers or byproducts in the final product?

Methodological Answer:

  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry.
  • ¹⁹F NMR : Identify regioisomers via distinct fluorine chemical shifts (e.g., para- vs. meta-substituted derivatives) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate halogen (Cl, F) positions on the aromatic ring .

Applications in Academic Research

Q. How can this compound serve as a precursor in medicinal chemistry studies?

Methodological Answer:

  • Functionalize the ketone group via reductive amination to generate secondary amines for bioactive molecule libraries (e.g., fenfluramine analogs) .
  • Explore enzyme inhibition by introducing substituents at the chloro-difluoromethyl site to modulate steric/electronic profiles .

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